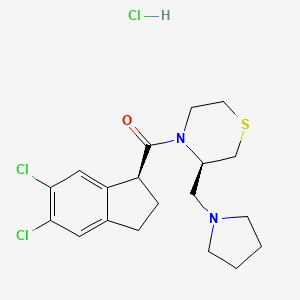

3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

R-84760 是一种选择性 κ-阿片受体激动剂,以其有效的镇痛作用而闻名。

准备方法

合成路线和反应条件

具体的合成路线和反应条件属于专有信息,详见专利和科学文献 .

工业生产方法

R-84760 的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以满足制药标准 .

化学反应分析

反应类型

R-84760 会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一种官能团取代一个官能团

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种催化剂来促进取代反应 .

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生酮或醛,而还原可能产生醇 .

科学研究应用

R-84760 具有广泛的科学研究应用,包括:

化学: 用作研究 κ-阿片受体相互作用的模型化合物。

生物学: 研究其对细胞信号通路的影響。

医学: 探索其在疼痛管理和阿片类药物依赖治疗中的潜力。

工业: 用于开发新型止痛药

作用机制

R-84760 通过选择性结合中枢神经系统中的 κ-阿片受体发挥作用。这种结合激活受体,导致疼痛信号的抑制。 该化合物还激活下降的去甲肾上腺素能通路,进一步增强其镇痛作用 .

相似化合物的比较

类似化合物

CI-977: 另一种具有类似性质但选择性较低的 κ-阿片受体激动剂。

U-69593: 与 R-84760 相比,是一种亲和力较低的 κ-阿片受体激动剂

独特性

R-84760 具有高度选择性和效力,作为 κ-阿片受体激动剂,具有独特性。 与其他类似化合物相比,它对受体的亲和力更高,使其成为疼痛管理研究中宝贵的工具 .

生物活性

3-(1-Pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride, also known as R-84760, is a compound that has garnered interest due to its biological activities, particularly as a selective kappa-opioid receptor agonist. This article explores the biological activity of R-84760, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H21N3O4S2

- CAS Number : 157824-23-2

R-84760 acts primarily as a selective kappa-opioid receptor agonist. Research indicates that it significantly affects neurotransmission in the spinal cord. In a study conducted on neonatal rats, R-84760 was shown to decrease the slow ventral root potential by 65% at a concentration of 10 nM without affecting the monosynaptic reflexes. This suggests that R-84760 may modulate pain pathways and could be beneficial in pain management therapies .

Analgesic Properties

The compound's agonistic action on kappa-opioid receptors indicates its potential role in analgesia. Kappa-opioid receptor activation is associated with analgesic effects without the typical side effects seen with mu-opioid receptor agonists, such as respiratory depression and addiction.

Antimicrobial Activity

Thiazine derivatives, including R-84760, have shown promising antimicrobial properties. A related study highlighted that various thiazine compounds exhibit sedative, antimicrobial, antiviral, antifungal, and antitumor activities. The interaction of these compounds with lipid membranes can enhance their effectiveness against microbial pathogens .

Study on Kappa-Opioid Receptor Agonism

In a controlled experiment involving isolated spinal cords from neonatal rats, R-84760 demonstrated a significant reduction in the slow ventral root potential. The drug's effects were progressive over time and showed partial recovery upon removal from the perfusion solution. This characteristic is essential for understanding its therapeutic window and potential side effects .

Membrane Interaction Studies

Research has indicated that thiazine derivatives can modulate the physical properties of lipid membranes. For example, compounds similar to R-84760 have been shown to influence membrane fluidity and permeability. Such interactions are crucial for the development of new antimicrobial agents that target membrane integrity in pathogens .

Data Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Analgesic | Selective kappa-opioid receptor agonist; reduces pain response in spinal cord |

| Antimicrobial | Exhibits antimicrobial properties against various pathogens |

| Antifungal | Enhances effectiveness of antifungal treatments through membrane interaction |

| Antitumor | Potential antitumor activity noted in related thiazine compounds |

属性

CAS 编号 |

157824-23-2 |

|---|---|

分子式 |

C19H25Cl3N2OS |

分子量 |

435.8 g/mol |

IUPAC 名称 |

[(1S)-5,6-dichloro-2,3-dihydro-1H-inden-1-yl]-[(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholin-4-yl]methanone;hydrochloride |

InChI |

InChI=1S/C19H24Cl2N2OS.ClH/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22;/h9-10,14-15H,1-8,11-12H2;1H/t14-,15+;/m1./s1 |

InChI 键 |

KSUNRZWFIKXTKO-LIOBNPLQSA-N |

SMILES |

C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl |

手性 SMILES |

C1CCN(C1)C[C@@H]2CSCCN2C(=O)[C@H]3CCC4=CC(=C(C=C34)Cl)Cl.Cl |

规范 SMILES |

C1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(1-pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride R 84760 R 84761 R 86428 R 86436 R-84760 R-84761 R-86428 R-86436 Thiomorpholine, 4-((5,6-dichloro-2,3-dihydro-1H-inden-1-yl)carbonyl)-3-(1-pyrrolidinylmethyl)-, monohydrochloride, (R-(R*,S*))- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。